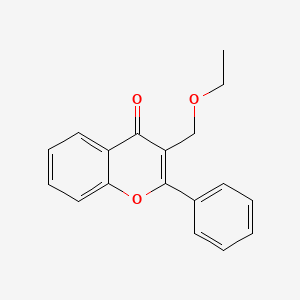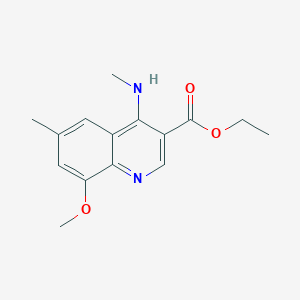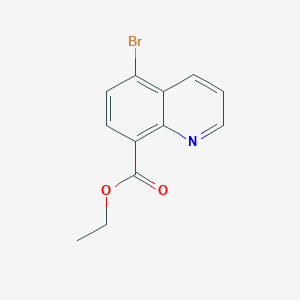![molecular formula C19H20O2 B11845583 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] CAS No. 854270-89-6](/img/structure/B11845583.png)
6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is a complex organic compound characterized by its spirobi[indene] structure This compound is notable for its unique molecular architecture, which includes two indene units connected via a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves multiple steps. One common method includes the cyclization reaction to form the spiro structure, followed by substitution reactions to introduce the methoxy groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale cyclization and substitution reactions under controlled conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized spirobi[indene] compounds .
Aplicaciones Científicas De Investigación
6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism by which 6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indene]-5,5’,6,6’-tetrol
- 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetrol .
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Propiedades
Número CAS |
854270-89-6 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
5,5'-dimethoxy-3,3'-spirobi[1,2-dihydroindene] |
InChI |
InChI=1S/C19H20O2/c1-20-15-5-3-13-7-9-19(17(13)11-15)10-8-14-4-6-16(21-2)12-18(14)19/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
OOUUSKZQVZQVME-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC23CCC4=C3C=C(C=C4)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)

![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)
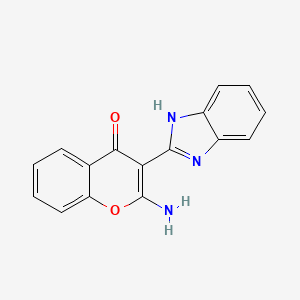


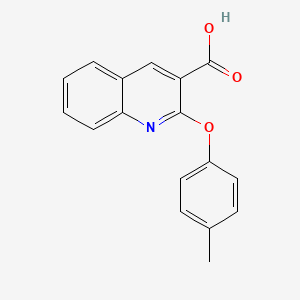
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
